N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide
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Description
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H22F2N2O and its molecular weight is 260.329. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Carbocyclic and Heterocyclic Compounds
Carbocyclic β-amino acids, which can be synthesized using compounds like N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide, have attracted significant interest due to their presence in natural products and antibiotics. These compounds serve as important precursors for pharmacologically relevant β-lactams and other bioactive compounds. Some derivatives possess notable antifungal or antibacterial activities, highlighting their importance in medicinal chemistry (Kiss & Fülöp, 2014).
Corrosion Inhibitors
In the context of corrosion science, derivatives of this compound have been explored as corrosion inhibitors. Specifically, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their corrosion prevention efficiencies. These compounds showed promising results in protecting steel surfaces in acidic and oil mediums, indicating their potential applications in industrial corrosion protection (Yıldırım & Cetin, 2008).
Cyclization Reactions
This compound is also relevant in cyclization reactions, which are key steps in the synthesis of complex organic molecules. These reactions have been applied to the synthesis of spirocyclohexadienones, a structural motif found in various natural products and synthetic compounds with potential biological activity. Such cyclization approaches have been utilized in the formal syntheses of bioactive molecules like the vasopressin inhibitor SR121463A and aza-galanthamine (Gonzalez-Lopez de Turiso & Curran, 2005).
Properties
IUPAC Name |
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O/c14-13(15)6-8-17(9-7-13)10-12(18)16-11-4-2-1-3-5-11/h11H,1-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUVNSHYINUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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